Cas no 1932576-05-0 ((3S)-3-amino-N-cyclopropylbutanamide)

(3S)-3-amino-N-cyclopropylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- Butanamide, 3-amino-N-cyclopropyl-, (3S)-
- (3S)-3-amino-N-cyclopropylbutanamide
-
- Inchi: 1S/C7H14N2O/c1-5(8)4-7(10)9-6-2-3-6/h5-6H,2-4,8H2,1H3,(H,9,10)/t5-/m0/s1
- InChI Key: AUAHQGPVDFQSJV-YFKPBYRVSA-N
- SMILES: C(NC1CC1)(=O)C[C@@H](N)C
(3S)-3-amino-N-cyclopropylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-254439-10.0g |
(3S)-3-amino-N-cyclopropylbutanamide |
1932576-05-0 | 10.0g |
$2980.0 | 2023-03-01 | ||
Enamine | EN300-254439-2.5g |
(3S)-3-amino-N-cyclopropylbutanamide |
1932576-05-0 | 2.5g |
$1871.0 | 2023-09-14 | ||
Enamine | EN300-254439-10g |
(3S)-3-amino-N-cyclopropylbutanamide |
1932576-05-0 | 10g |
$2980.0 | 2023-09-14 | ||
Enamine | EN300-254439-1g |
(3S)-3-amino-N-cyclopropylbutanamide |
1932576-05-0 | 1g |
$903.0 | 2023-09-14 | ||
Enamine | EN300-254439-5.0g |
(3S)-3-amino-N-cyclopropylbutanamide |
1932576-05-0 | 5.0g |
$2369.0 | 2023-03-01 | ||
Enamine | EN300-254439-1.0g |
(3S)-3-amino-N-cyclopropylbutanamide |
1932576-05-0 | 1.0g |
$903.0 | 2023-03-01 | ||
Enamine | EN300-254439-5g |
(3S)-3-amino-N-cyclopropylbutanamide |
1932576-05-0 | 5g |
$2369.0 | 2023-09-14 |
(3S)-3-amino-N-cyclopropylbutanamide Related Literature
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Ping Tong Food Funct., 2020,11, 628-639
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on (3S)-3-amino-N-cyclopropylbutanamide
Comprehensive Overview of (3S)-3-amino-N-cyclopropylbutanamide (CAS No. 1932576-05-0): Properties, Applications, and Research Insights
(3S)-3-amino-N-cyclopropylbutanamide (CAS No. 1932576-05-0) is a chiral amine derivative gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound, characterized by its cyclopropyl and amide functional groups, serves as a versatile intermediate in drug discovery. Its stereospecific (3S) configuration enhances its potential for targeted biological interactions, making it a subject of interest for researchers exploring enzyme inhibitors and receptor modulators.
In recent years, the demand for chiral building blocks like (3S)-3-amino-N-cyclopropylbutanamide has surged, driven by advancements in asymmetric synthesis and precision medicine. Analysts note its relevance in developing small-molecule therapeutics, particularly for neurological and metabolic disorders. The compound’s CAS No. 1932576-05-0 is frequently searched in chemical databases, reflecting its growing utility in high-throughput screening and structure-activity relationship (SAR) studies.
From a synthetic perspective, (3S)-3-amino-N-cyclopropylbutanamide exemplifies the convergence of green chemistry principles and atom economy. Researchers highlight its compatibility with microwave-assisted synthesis and flow chemistry, methods that align with sustainable practices. These techniques reduce waste and improve yield, addressing key concerns in industrial-scale production.
The compound’s physicochemical properties—such as solubility, stability, and logP values—are critical for formulation scientists. Studies indicate its moderate lipophilicity, which optimizes bioavailability in preclinical models. Such data are vital for drug delivery system design, a topic trending in AI-driven drug development forums.
Emerging applications of CAS No. 1932576-05-0 include its role in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. Its cyclopropyl moiety enhances metabolic resistance, a feature leveraged in next-generation therapeutics. This aligns with frequent search queries like “PROTACs linker chemistry” and “improving drug half-life,” underscoring its relevance.
Quality control of (3S)-3-amino-N-cyclopropylbutanamide relies on advanced analytical techniques, including HPLC-MS and chiral chromatography. Regulatory guidelines emphasize stringent impurity profiling, a topic often discussed in GMP compliance webinars. These protocols ensure batch-to-batch consistency, a priority for contract research organizations (CROs).
In summary, (3S)-3-amino-N-cyclopropylbutanamide (CAS No. 1932576-05-0) represents a nexus of innovation in medicinal chemistry and process optimization. Its multifaceted applications—from drug discovery to bioconjugation—position it as a compound of enduring scientific and commercial value.
1932576-05-0 ((3S)-3-amino-N-cyclopropylbutanamide) Related Products
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)




